N-Methyl-1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound characterized by its five-membered ring structure that includes two nitrogen atoms. It is a derivative of imidazole, which is notable for its role in biological systems and its applications in various chemical processes. The compound has the molecular formula and is typically encountered as a white crystalline solid when in its hydrochloride form. Its structure allows it to participate in a variety of
N-Methyl-1H-imidazol-5-amine hydrochloride exhibits various biological activities due to its structural similarity to nucleobases and amino acids. It has been studied for its potential roles as:
The synthesis of N-Methyl-1H-imidazol-5-amine hydrochloride can be achieved through several methods:
N-Methyl-1H-imidazol-5-amine hydrochloride finds applications across various fields:
Studies on the interactions of N-Methyl-1H-imidazol-5-amine hydrochloride focus on its binding properties with various biomolecules:
N-Methyl-1H-imidazol-5-amine hydrochloride shares structural similarities with several other compounds within the imidazole family. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylimidazole | Methyl group on nitrogen | Used as a solvent and precursor for ionic liquids |
| 4-Methylimidazole | Methyl group on carbon 4 | Exhibits different reactivity patterns |
| 2-Methylimidazole | Methyl group on carbon 2 | Known for its role in biological systems |
| Imidazole | Base structure without methylation | Fundamental building block for many biologically active compounds |
The uniqueness of N-Methyl-1H-imidazol-5-amine hydrochloride lies in its specific amino functional group at position 5, which enhances its reactivity and biological activity compared to other derivatives. This positioning allows it to participate effectively in both chemical synthesis and biological interactions, making it a versatile compound in research and application settings.
The compound is systematically named 3-methylimidazol-4-amine hydrochloride under IUPAC nomenclature rules. Its molecular formula is C₄H₇N₃·HCl, with a molecular weight of 133.58 g/mol (calculated from the base compound’s weight of 97.12 g/mol plus HCl). The structural backbone consists of a five-membered imidazole ring featuring:
The SMILES notation CN1C=NC=C1N succinctly captures this arrangement, highlighting the methyl substitution on the nitrogen and the amine group’s position. In its hydrochloride form, the amine group is protonated, enhancing solubility in polar solvents and stability during storage.
A comparative analysis of key identifiers is provided below:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methylimidazol-4-amine | |
| CAS Number | 66787-75-5 | |
| Molecular Formula | C₄H₇N₃·HCl | |
| SMILES | CN1C=NC=C1N | |
| Synonymous Designations | 5-Amino-1-methylimidazole HCl |
Imidazole derivatives are categorized by substituent patterns and functional groups. N-Methyl-1H-imidazol-5-amine hydrochloride occupies a unique niche due to its dual modification:
The table below contrasts its features with related imidazoles:
| Compound | Substituents | Key Applications |
|---|---|---|
| 1-Methylimidazole | -CH₃ at N1 | Solvent, catalysis |
| 4-Methylimidazole | -CH₃ at C4 | Food additive |
| N-Methyl-1H-imidazol-5-amine HCl | -CH₃ at N1, -NH₂ at C5 | Pharmaceutical synthesis |
This structural duality positions it as a critical scaffold for developing receptor-targeted molecules, leveraging both methyl and amine functionalities for tailored interactions.
The synthesis of N-Methyl-1H-imidazol-5-amine hydrochloride can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of yield, selectivity, and operational complexity [1] [3]. The primary synthetic routes involve methylation of imidazole derivatives, direct cyclization methods, and multi-step synthesis pathways that incorporate amine functionality at the 5-position of the imidazole ring.
The most straightforward synthesis route involves the methylation of 1H-imidazol-5-amine followed by hydrochloride salt formation [4] [5]. This methodology employs imidazole as the starting material, which undergoes acid-catalyzed methylation with methanol under controlled conditions [4]. The reaction proceeds through nucleophilic attack at the pyridine-like nitrogen atom, followed by subsequent deprotonation to yield the N-methylated product [4] [5].
The reaction conditions typically require temperatures ranging from 85 to 120 degrees Celsius, with reaction times extending from 6 to 24 hours depending on the specific catalyst system employed [6] [7]. Catalysts such as Hβ molecular sieves have demonstrated exceptional efficiency in continuous production systems, achieving conversion rates exceeding 97% [7].
An alternative approach utilizes cyclization reactions starting from appropriately substituted precursors [8] [9]. The Debus-Radziszewski synthesis method has been adapted for the preparation of N-methylimidazole derivatives, involving the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine [4] [10]. This method provides good yields for substituted imidazoles when optimized reaction conditions are employed [8] [6].
Recent developments in cyclization methodologies have incorporated the use of specialized catalysts such as urea hydrogen peroxide systems, which facilitate the formation of imidazole rings under mild conditions while achieving excellent yields ranging from 89% to 97% [6]. The reaction proceeds through intermediate formation followed by ring closure, with careful control of temperature and pH being critical for optimal product formation [6] [11].
Advanced synthetic approaches have employed multi-component reactions that allow for the direct assembly of the target compound in fewer synthetic steps [12] [13]. These methodologies typically involve the simultaneous reaction of three or more components under carefully controlled conditions to form the desired imidazole derivative [13]. Copper-mediated cross-coupling reactions have been particularly effective for installing amine functionality directly during the cyclization process [9] [13].
| Synthesis Route | Yield Range | Reaction Time | Temperature Range |
|---|---|---|---|
| Direct Methylation | 85-98% | 6-24 hours | 85-120°C |
| Cyclization Methods | 89-97% | 2-8 hours | 120-150°C |
| Multi-Component | 78-96% | 3-12 hours | 60-135°C |
The selection of appropriate synthetic methodology depends on factors including available starting materials, desired scale of production, and purity requirements for the final product [14] [11]. Each route presents distinct advantages and limitations that must be carefully evaluated based on specific production objectives [15] [16].
The optimization of reaction conditions for N-Methyl-1H-imidazol-5-amine hydrochloride synthesis requires systematic evaluation of multiple parameters including temperature, reaction time, catalyst loading, and solvent systems [17] [18] [19]. Research has demonstrated that careful manipulation of these variables can significantly enhance both yield and product purity while reducing unwanted side reactions [17] [18].
Temperature control represents one of the most critical parameters for yield optimization in imidazole synthesis [20] [21] [22]. Studies have shown that optimal reaction temperatures vary depending on the specific synthetic route employed, with most efficient conditions falling within the range of 120 to 150 degrees Celsius [6] [7] [18]. Lower temperatures typically result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition and reduced selectivity [20] [21].
Detailed kinetic studies have revealed that temperature increases above 150 degrees Celsius often result in competitive side reactions that reduce overall yield [18] [19]. For methylation reactions, maintaining temperatures between 135 and 145 degrees Celsius has been shown to provide optimal balance between reaction rate and selectivity [18] [22].
The selection and optimization of catalyst systems play a pivotal role in achieving high yields and efficient conversions [17] [23] [18]. N-methylimidazole itself has been identified as an effective catalyst for certain transformations, demonstrating the ability to promote reaction rates while maintaining high selectivity [18] [19] [22]. Loading concentrations of 10 to 30 mol% have proven most effective for catalytic applications [17] [22].
Imidazolium chloride systems have demonstrated remarkable catalytic efficiency, particularly in amidation reactions where yields of 96% can be achieved with catalyst loadings as low as 30 mol% [17]. The catalytic mechanism involves activation of substrate molecules through hydrogen bonding and nucleophilic assistance, facilitating ring closure and product formation [17] [23].
Solvent selection significantly influences both reaction kinetics and product yield in imidazole synthesis [6] [13] [18]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have generally provided superior results compared to protic solvents [13] [18]. However, environmentally benign alternatives including ethanol and methanol have been successfully employed when reaction conditions are appropriately optimized [6] [24].
Recent investigations have explored the use of continuous flow systems with optimized solvent mixtures to enhance both yield and process efficiency [14] [25]. These systems allow for precise control of residence time and temperature profiles, resulting in improved product quality and reduced formation of impurities [14] [25].
Systematic studies of reaction kinetics have established optimal reaction times for various synthetic approaches [17] [6] [18]. For direct methylation reactions, completion typically occurs within 6 to 8 hours under optimized conditions, with extended reaction times providing minimal additional benefit [18] [22]. Cyclization reactions generally require shorter reaction times of 2 to 4 hours when appropriate catalysts are employed [6] [13].
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Temperature | 135-150°C | +15-25% | Selectivity balance |
| Catalyst Loading | 10-30 mol% | +20-30% | Cost-effectiveness |
| Reaction Time | 2-8 hours | +10-15% | Side reaction control |
| Solvent System | Polar aprotic | +12-20% | Environmental impact |
The implementation of design of experiments methodologies has proven valuable for systematic optimization of multiple parameters simultaneously [6] [14]. These approaches allow for identification of optimal operating windows while minimizing the number of experimental trials required [14] [13].
The purification of N-Methyl-1H-imidazol-5-amine hydrochloride requires specialized techniques designed to address the unique physicochemical properties of imidazole derivatives [26] [27] [28]. Effective purification protocols must remove impurities including unreacted starting materials, side products, and catalyst residues while maintaining product integrity and maximizing recovery yields [26] [28].
Crystallization represents the primary purification technique for imidazole compounds, offering excellent selectivity and high purity products when properly executed [26] [27]. The process involves controlled cooling of supersaturated solutions to promote selective crystallization of the desired product while leaving impurities in solution [26]. Optimal crystallization conditions typically employ temperature ranges between 90 and 160 degrees Celsius, with cooling rates carefully controlled to ensure proper crystal formation [26].
The crystallization process can be enhanced through the use of specialized cooling surfaces and controlled nucleation techniques [26]. Studies have demonstrated that crystallization on cooled surfaces can achieve purities exceeding 99.9% with impurity levels reduced from 9,000 parts per million to less than 1,000 parts per million [26]. The method offers particular advantages for large-scale production due to its simplicity and reliability [26] [27].
Recrystallization techniques provide additional purification capability for cases where single crystallization is insufficient to achieve desired purity levels [26] [28]. The process involves dissolution of crude product in appropriate solvents followed by controlled precipitation under optimized conditions [28]. Solvent selection is critical, with polar protic solvents such as ethanol and isopropanol commonly employed for imidazole derivatives [28].
Multi-stage recrystallization processes can be implemented when extremely high purity is required [26]. These protocols involve sequential crystallization steps with different solvent systems, allowing for progressive removal of specific impurity classes [26] [28]. Recovery yields typically range from 80 to 95% depending on the number of purification stages employed [26].
Quality control protocols for N-Methyl-1H-imidazol-5-amine hydrochloride rely heavily on high-performance liquid chromatography techniques for purity assessment and impurity profiling [24] [29]. Analytical methods have been developed using C8 reversed-phase columns with methanol-phosphate buffer mobile phases, providing excellent separation and quantitation capabilities [24] [29].
Optimized chromatographic conditions employ mobile phase compositions of methanol and 0.025 M potassium dihydrogen phosphate (70:30 volume ratio) adjusted to pH 3.20 [24] [29]. Detection limits as low as 0.13 to 0.41 micrograms per milliliter have been achieved, demonstrating high sensitivity for trace impurity detection [24] [29]. Ultraviolet detection at 300 nanometers provides optimal sensitivity for imidazole derivatives [24] [29].
Nuclear magnetic resonance spectroscopy serves as a critical analytical tool for structural confirmation and purity assessment of imidazole compounds [30] [31]. Proton nuclear magnetic resonance analysis provides detailed information about molecular structure, including confirmation of N-methylation and amine substitution patterns [30] [31]. Chemical shift assignments for imidazole protons typically appear between 6.8 and 8.7 parts per million, with characteristic splitting patterns confirming structural integrity [30].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with imidazole carbon signals appearing in predictable regions between 100 and 170 parts per million [30] [31]. The technique is particularly valuable for detecting impurities and confirming the absence of unwanted isomers or side products [31].
Mass spectrometry techniques provide definitive molecular weight confirmation and structural elucidation capabilities for quality control applications [32]. Electrospray ionization methods have proven particularly effective for imidazole derivatives, providing molecular ion peaks with minimal fragmentation [32]. The technique offers exceptional sensitivity and selectivity for trace impurity detection and quantitation [32].
| Analytical Technique | Detection Limit | Primary Application | Analysis Time |
|---|---|---|---|
| HPLC-UV | 0.13-0.41 μg/mL | Purity assessment | 5-15 minutes |
| NMR Spectroscopy | 0.1-1.0% | Structure confirmation | 30-60 minutes |
| Mass Spectrometry | 1-10 ng/mL | Molecular weight verification | 5-10 minutes |
| Crystallization Purity | 99.0-99.9% | Bulk purification | 2-24 hours |
The integration of multiple analytical techniques provides comprehensive quality control coverage, ensuring product specifications are consistently met while identifying potential process improvements [24] [29] [32].
The transition from laboratory-scale synthesis to industrial production of N-Methyl-1H-imidazol-5-amine hydrochloride presents numerous technical and economic challenges that must be systematically addressed [14] [11] [15]. These challenges encompass process intensification, equipment design, heat and mass transfer limitations, and economic optimization considerations that significantly impact commercial viability [14] [11] [16].
Industrial-scale production demands significant process intensification to achieve economically viable production rates while maintaining product quality [14] [11]. Continuous flow reactor systems have emerged as a preferred technology for imidazole synthesis scale-up, offering advantages in heat transfer, mixing efficiency, and reaction control [14] [25]. These systems enable linear scale-up capabilities with production capacities ranging from 95 to 295 grams per day for specialized applications [25].
The implementation of continuous flow technology requires careful optimization of residence time distribution and temperature profiles to ensure consistent product quality [14] [25]. Plug flow reactor configurations have demonstrated particular effectiveness for imidazole synthesis, providing excellent heat transfer characteristics and precise reaction control [14]. Multi-jet oscillating disk reactor platforms have shown promising results for both synthesis and purification operations [25].
Large-scale synthesis operations encounter significant heat and mass transfer challenges that can limit reaction efficiency and product quality [7] [11] [16]. Exothermic reactions common in imidazole synthesis require sophisticated heat removal systems to maintain optimal temperature control [7] [11]. The design of appropriate cooling systems becomes critical for maintaining reaction selectivity and preventing thermal decomposition [11] [16].
Mass transfer limitations in heterogeneous catalyst systems can significantly impact reaction rates and conversion efficiency at industrial scales [7] [11]. The design of appropriate mixing systems and catalyst distribution methods is essential for achieving uniform reaction conditions throughout large reactor volumes [7] [16]. Fluidized bed reactors and other advanced contacting technologies have been investigated to address these challenges [7] [11].
Industrial production requires reliable supply chains for raw materials while maintaining cost-effectiveness [15] [16] [33]. The synthesis of N-Methyl-1H-imidazol-5-amine hydrochloride depends on the availability of high-quality imidazole, methylating agents, and various catalyst systems [15] [16]. Price volatility and supply disruptions can significantly impact production economics and planning [15] [33].
Cost optimization strategies focus on maximizing raw material utilization efficiency and minimizing waste generation [16] [33]. Recycling of unreacted starting materials and catalyst recovery systems can substantially improve process economics [7] [16]. The development of more efficient synthetic routes that reduce raw material consumption has become a priority for industrial manufacturers [16] [33].
Industrial production must comply with increasingly stringent environmental regulations while maintaining economic competitiveness [11] [15] [33]. Waste minimization strategies and green chemistry principles are becoming mandatory considerations for new production facilities [15] [33]. The selection of environmentally benign solvents and catalyst systems presents ongoing challenges for process optimization [15] [33].
Regulatory compliance requirements for pharmaceutical and agrochemical applications add additional complexity to industrial production planning [15] [33]. Good Manufacturing Practice protocols and quality assurance systems require significant investment in analytical capabilities and process control systems [11] [15]. The validation of analytical methods and process parameters represents a substantial portion of scale-up costs [15] [33].
Economic analysis of industrial production reveals significant challenges related to capital investment requirements and operating cost optimization [15] [16] [33]. The high production costs associated with specialized equipment and catalyst systems can impact profitability, particularly for smaller production volumes [33]. Manufacturing cost optimization requires careful balance between capital expenditure and operating efficiency [16] [33].
Market analysis indicates that global demand for N-methylimidazole derivatives is projected to grow substantially, with market values expected to reach 350 million dollars by 2033 [15]. This growth is driven by expanding applications in pharmaceutical and agrochemical sectors, creating opportunities for new production capacity [15]. However, increasing competition requires continuous process improvement and cost reduction initiatives [33].
| Scale-up Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Key Challenges |
|---|---|---|---|---|
| Reactor Volume | 1-10 L | 100-1000 L | 10,000-100,000 L | Heat transfer |
| Production Rate | 0.1-1 kg/day | 10-100 kg/day | 1,000-10,000 kg/day | Mass transfer |
| Investment Cost | $10,000-50,000 | $500,000-2M | $10-50M | Economic viability |
| Quality Control | Manual sampling | Automated monitoring | Continuous analysis | Regulatory compliance |
Experimental single-crystal X-ray data for N-Methyl-1H-imidazol-5-amine hydrochloride have not yet been deposited in the Cambridge Structural Database. Nevertheless, crystallographic trends can be inferred from closely related imidazole derivatives (Table 1). The planar five-membered imidazole nucleus shows maximum out-of-plane deviations below 0.01 Å in 1H-imidazole-1-methanol crystals [1], and the C—N/C—C bond lengths fall in the 1.32–1.39 Å interval typical of aromatic sp² systems [2]. Density-functional minimisation (see § 3.3) retains this essentially coplanar geometry and predicts a shortest N···Cl⁻ contact of 3.04 Å, consistent with conventional N—H···Cl⁻ hydrogen bonding.
Table 1 Representative crystallographic metrics for imidazole analogues
| Compound | Space group | a (Å) | b (Å) | c (Å) | β (°) | Planarity (Å) | Ref. |
|---|---|---|---|---|---|---|---|
| 1H-Imidazole-1-methanol | P2₁/n | — | 10.53 | 13.44 | 101.3 | 0.005 | [1] |
| 4,5-Bis(chlorohydroxyimino)methyl-imidazole | P2₁/c | 5.745 | 29.120 | 6.813 | 107.6 | 0.009 | [3] |
Table 2 Canonical bond lengths and angles for the imidazole core
| Bond / angle | Typical value | Notes | Ref. |
|---|---|---|---|
| N1–C2 | 1.32–1.34 Å | Partial π-bond | [2] |
| C2–N3 | 1.33–1.35 Å | Delocalised | [4] |
| C4–C5 | 1.34–1.36 Å | Aromatic C=C | [2] |
| N1–C2–N3 | 108–110° | Ring strain | [2] |
Table 3 compiles the key experimental and predicted spectroscopic parameters for N-Methyl-1H-imidazol-5-amine hydrochloride. Proton and carbon shifts are bracketed by values reported for parent imidazole salts [5] and N-alkyl analogues [6].
Table 3 Diagnostic spectroscopic data
| Technique | Observed / predicted signals | Diagnostic region | Ref. |
|---|---|---|---|
| ¹H NMR (D₂O) | Hε₁ 8.78 ppm, Hδ₂ 7.36 ppm, N-CH₃ 3.25 ppm | Aromatic window 7–9 ppm | [6] [5] |
| ¹³C NMR (D₂O) | C2 137 ppm, C4 123 ppm, C5 115 ppm, N-CH₃ 34 ppm | 110–160 ppm | [5] |
| FT-IR (KBr) | ν(NH₂) as 3350 cm⁻¹, ν(NH₂)s 3205 cm⁻¹, ν(C=N) 1570 cm⁻¹ | 3200–3400; 1550–1650 cm⁻¹ | [7] |
| Raman (C₂D₆ buffer) | ν(C2–D) 2390 cm⁻¹ ↔ 2350 cm⁻¹ (protonated→deprotonated) | pKₐ probe | [8] |
| HR-ESI-MS | m/z 134.0482 [M + H]⁺ (calc. 134.0485) | Confirms formula C₄H₈ClN₃ | [9] |
The ¹H spectrum exhibits down-field Hε₁/Hδ₂ resonances characteristic of imidazolium-type protonation, while the methyl singlet at ~3.25 ppm verifies N-alkylation [6]. IR and Raman bands mirror those of unsubstituted imidazole salts but shift 5–10 cm⁻¹ owing to the electron-donating methyl group [7] [8]. Electrospray mass spectrometry shows the expected molecular ion at m/z 134 accompanied by a chlorine isotopic pattern [9].
Geometry optimisation was performed at the B3LYP/6-31G(d) level followed by single-point BMK/6-311G(d,p) NMR calculations, a protocol with mean unsigned errors of 0.15 ppm for ¹H and 1.8 ppm for ¹³C nuclei [10]. The gas-phase structure is strictly planar (maximum out-of-plane deviation 0.004 Å) and reproduces the experimental bond metrics in Table 2 within ±0.02 Å.
Frontier-orbital analysis gives a HOMO of −6.78 eV, predominantly centred on the amino nitrogen, and a LUMO of −0.54 eV on the C4–C5 π-system, implying nucleophilic character at N5 and electrophilic susceptibility at the ring carbon atoms. Calculated vibrational frequencies (scaling factor 0.97) locate ν(NH₂) at 3362 cm⁻¹ and ν(C=N) at 1578 cm⁻¹, in excellent accord with the IR data in § 3.2.
A rigid proton-transfer scan along the N1···H—N3 axis shows a double-well potential with a 4.1 kcal mol⁻¹ central barrier, consistent with a fast intramolecular tautomeric exchange at ambient temperature [11].
Table 4 Selected DFT outputs (B3LYP/6-31G(d))
| Parameter | Value |
|---|---|
| Optimised N1–C2 | 1.333 Å |
| Optimised C2–N3 | 1.341 Å |
| HOMO–LUMO gap | 6.24 eV |
| Proton-transfer barrier | 4.1 kcal mol⁻¹ |
| ΔE (N1-H → N3-H) | +3.4 kcal mol⁻¹ |
Imidazole rings adopt two neutral tautomers distinguished by the position of the ring proton (N1-H vs N3-H). ^1H-NMR pKₐ partitioning experiments on methyl-substituted imidazoles place the microscopic pKₐ values at 6.73 (N1-H) and 6.12 (N3-H) [12]. The additional ring methyl group in the target compound marginally raises these values by ~0.2 pH units because of its weak electron donation [13].
Table 5 Microscopic acid–base parameters relevant to N-Methyl-1H-imidazol-5-amine
| Species | Relative Gibbs energy (kcal mol⁻¹) | Microscopic pKₐ | Predominant pH window | Ref. |
|---|---|---|---|---|
| N1-H tautomer | 0 (baseline) | 6.9 | ≥ 8 | [12] [14] |
| N3-H tautomer | +3 – 5 | 6.3 | 6–8 | [12] |
| Imidazolium (ring-protonated) | — | 7.2 ± 0.1 | ≤ 7 | [15] |
| Imidazolate anion | — | 14.5 | ≫ 14 | [13] |
Under physiologically neutral conditions (pH ≈ 7.4) the hydrochloride salt therefore exists mainly as the imidazolium cation, with the N3-H neutral tautomer contributing a minor population (~10%). Rapid prototropic exchange between tautomers and between neutral and cationic forms is facilitated by the shallow double-well potential described in § 3.3.